An In-Depth Technical Guide to the Chemical Structure Elucidation of 5-Methoxypsoralen Metabolite X
An In-Depth Technical Guide to the Chemical Structure Elucidation of 5-Methoxypsoralen Metabolite X
Abstract
This technical guide provides a comprehensive, in-depth framework for the structural elucidation of a novel, hypothetical metabolite of 5-methoxypsoralen (5-MOP), designated as Metabolite X. 5-MOP, a naturally occurring furanocoumarin, is utilized in photochemotherapy for skin disorders like psoriasis and vitiligo.[1][2] Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and mitigating potential toxicity. This document eschews a rigid template, instead adopting a fluid, logic-driven narrative that mirrors the scientific discovery process. It is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the rationale behind the strategic decisions made at each step of the elucidation process. We will navigate the multidisciplinary approach required, integrating metabolic production, sophisticated separation science, and advanced spectroscopic techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Every claim is substantiated with authoritative citations, and all methodologies are presented with the necessary detail to ensure reproducibility and self-validation.
Introduction: The Imperative to Characterize Metabolic Fate
5-Methoxypsoralen (5-MOP), also known as bergapten, is a bioactive compound that, in conjunction with UVA light (PUVA therapy), intercalates into DNA, forming adducts that disrupt DNA replication and transcription.[2] This mechanism is effective in managing hyperproliferative skin conditions.[2] However, like all xenobiotics, 5-MOP undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][3][4][5] The resulting metabolites can exhibit altered efficacy, different toxicity profiles, or be pharmacologically inactive. Therefore, the complete structural characterization of its metabolites is not merely an academic exercise but a critical component of its pharmacological and toxicological assessment.
This guide focuses on the elucidation of a hypothetical "Metabolite X," assuming its detection during a routine metabolic screening of 5-MOP. We will proceed with the logical workflow an experienced scientist would follow, from initial observation to the final, unambiguous structural assignment.
Foundational Knowledge: Anticipating the Metabolic Landscape of 5-MOP
Before embarking on the experimental journey, a thorough understanding of 5-MOP's known metabolic pathways is essential. Furanocoumarins are known to be substrates for CYP enzymes, particularly CYP3A4.[3][4] Metabolism often targets the furan ring, leading to the formation of reactive intermediates like furanoepoxides.[1][6] These can then be hydrolyzed to dihydrodiols or react with cellular nucleophiles. Additionally, Phase II conjugation reactions, such as glucuronidation and sulfation, are common pathways for increasing the water solubility and facilitating the excretion of metabolites.[7][8][9][10]
Therefore, we can hypothesize that Metabolite X could be a product of:
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Oxidation: Hydroxylation, epoxidation, or oxidative opening of the furan or pyrone ring.
-
Reduction: Saturation of the furan ring double bond.
-
Demethylation: O-demethylation of the methoxy group.
-
Conjugation: Glucuronidation or sulfation of a hydroxyl group introduced during Phase I metabolism.
This predictive framework, grounded in established metabolic principles, will guide our analytical strategy.
The Elucidation Workflow: A Multi-Stage, Iterative Process
The structural elucidation of a novel metabolite is a systematic process. The following diagram illustrates the overarching workflow we will follow.
Caption: A logical workflow for the structural elucidation of a novel metabolite.
Phase 1: Generation, Detection, and Isolation of Metabolite X
Expertise & Experience: The initial challenge is to produce and isolate a sufficient quantity of Metabolite X for detailed spectroscopic analysis. While in vivo samples (plasma, urine) are the ultimate goal, in vitro systems like human liver microsomes (HLMs) offer a cleaner, more concentrated source for initial elucidation.
Trustworthiness: The protocol below includes controls to ensure that Metabolite X is a true metabolite and not an artifact.
Experimental Protocol: In Vitro Metabolism and Purification
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Incubation:
-
Prepare a reaction mixture containing 1 mg/mL human liver microsomes, 50 µM 5-MOP, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Run a parallel control incubation without the NADPH-regenerating system to confirm enzymatic activity is required for the formation of Metabolite X.
-
Incubate at 37°C for 2 hours.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.[11]
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS Screening:
-
Analyze the supernatant using a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).[12]
-
Employ a gradient elution on a C18 column to separate the components.
-
Monitor for new peaks in the treated sample that are absent in the control. The peak corresponding to Metabolite X is identified based on its unique retention time and mass-to-charge ratio (m/z).
-
-
Scale-Up and Purification:
-
Once Metabolite X is identified, scale up the incubation volume to produce a larger quantity.
-
Use preparative HPLC with fraction collection to isolate Metabolite X.[13][14] The collection is triggered by the retention time and/or m/z of the target metabolite.
-
Pool the fractions containing pure Metabolite X and evaporate the solvent.
-
Phase 2: High-Resolution and Tandem Mass Spectrometry
Expertise & Experience: With an isolated sample of Metabolite X, the next step is to glean as much structural information as possible using mass spectrometry.[15][16][17][18] High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition, while tandem mass spectrometry (MS/MS) provides clues about the molecule's substructures.[16][19][20][21]
Authoritative Grounding: The accuracy of modern Orbitrap or Time-of-Flight (TOF) mass analyzers allows for the confident assignment of elemental formulas.[22][23]
Experimental Protocol: HRMS and MS/MS Analysis
-
HRMS Analysis:
-
Dissolve the purified Metabolite X in a suitable solvent (e.g., methanol/water).
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[22][24]
-
Acquire the full scan mass spectrum in both positive and negative ion modes.
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Use the accurate mass to calculate the elemental formula. For example, if 5-MOP has a molecular weight of 216.0426, a hydroxylated metabolite would have a molecular weight of 232.0375.
-
-
Tandem MS (MS/MS) Analysis:
-
In the mass spectrometer, the precursor ion (Metabolite X) is isolated and then fragmented by collision-induced dissociation (CID).[16]
-
The resulting fragment ions (product ions) are detected, generating a fragmentation spectrum.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that can be pieced together to propose a structure. For instance, the loss of CO (28 Da) is a characteristic fragmentation of the coumarin core.[25]
Data Presentation: Mass Spectrometry Data for Metabolite X
Let's assume the following hypothetical data for Metabolite X was obtained:
| Parameter | 5-MOP (Parent) | Metabolite X (Hypothetical) | Inference |
| Elemental Formula | C₁₂H₈O₄ | C₁₂H₈O₆S | Addition of SO₃ |
| Accurate Mass [M-H]⁻ | 215.0344 | 295.0018 | Sulfation (+79.9568 Da) |
| Key MS/MS Fragments | 200, 172, 144 | 215, 200, 172, 144 | Loss of SO₃ (80 Da) to yield the 5-MOP aglycone |
This data strongly suggests that Metabolite X is a sulfate conjugate of 5-MOP. However, the position of sulfation remains unknown.
Phase 3: Definitive Structure Determination with NMR Spectroscopy
Expertise & Experience: While MS provides the "what" (elemental composition and connectivity clues), Nuclear Magnetic Resonance (NMR) spectroscopy provides the "where" (the precise arrangement of atoms and their stereochemistry).[26][27][28][29] For a novel metabolite, a suite of 1D and 2D NMR experiments is required for unambiguous structure elucidation.[30][31][32]
Trustworthiness: The combination of multiple, complementary NMR experiments provides a self-validating dataset. For example, a correlation observed in a COSY experiment should be consistent with correlations seen in HSQC and HMBC experiments.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve the purified Metabolite X in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
1D NMR:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which helps in determining stereochemistry.
-
Data Interpretation and Structure Assembly
By meticulously analyzing the chemical shifts, coupling constants, and cross-peaks in the NMR spectra, the full structure of Metabolite X can be assembled. For our hypothetical sulfated 5-MOP, a significant downfield shift of a proton and its attached carbon in the aromatic region, compared to the parent 5-MOP, would pinpoint the site of sulfation.
The following diagram illustrates the logical process of integrating MS and NMR data for final structure determination.
Caption: Integration of MS and NMR data for structural confirmation.
Conclusion: From Hypothesis to Confirmed Structure
The journey to elucidate the structure of a novel metabolite like 5-methoxypsoralen Metabolite X is a testament to the power of a logical, multi-disciplinary scientific approach. It begins with a foundational understanding of metabolic pathways, guiding the generation and isolation of the target compound. High-resolution and tandem mass spectrometry then provide the crucial first look at the molecular formula and key structural motifs. Finally, a comprehensive suite of NMR experiments offers the definitive, unambiguous evidence needed to piece together the complete chemical structure. Each step is not merely a technical procedure but a critical point of inquiry, where data is interpreted to inform the next logical action. This guide has laid out not just the "how," but the "why," providing a robust framework for researchers to confidently tackle the challenges of metabolite structure elucidation.
References
- Recent advances and prospects of computational methods for metabolite identification: a review with emphasis on machine learning approaches.
- Natural Product Structure Elucidation by NMR Spectroscopy.
- Emerging Technologies for Metabolite Identific
- Emerging new strategies for successful metabolite identific
- Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls.
- Nuclear Magnetic Resonance in the Structural Elucidation of N
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Unknown Source.
- Inhibitory Effect of Natural Furanocoumarins on Human Microsomal Cytochrome P450 3A Activity. J-Stage.
- Advances in metabolite identific
- Advances in metabolite identific
- Furanocoumarin profiles and inhibitory effects on cytochrome P450 activity of whole citrus fruit. Food Quality and Safety.
- Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantific
- Metabolism of the anti-psoriatic agent 5-methoxypsoralen in humans: comparison with r
- Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines. AME Publishing Company.
- Techniques and Tools for Targeted Metabolomics Analysis.
- Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. PubMed.
- Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy†. University of Aberdeen.
- Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines. Unknown Source.
- Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls.
- Untargeted metabolomics using liquid chromatography coupled with mass spectrometry for rapid discovery of metabolite biomarkers to reveal therapeutic effects of Psoralea corylifolia seeds against osteoporosis. PMC.
- Mechanism-Based Inactivation of P450 2A6 by Furanocoumarins. Biochemistry.
- 5 methoxypsoralen – Knowledge and References. Taylor & Francis.
- Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
-
Metabolic Profiling of 5-Methoxypinocembroside and Pharmacokinetics Study of Its Major Metabolite Alpinetin in Rat Plasma by UHPLC-MS. PubMed. [Link]
- Metabolism of 5-methoxypsoralen by Saccharomyces Cerevisiae. PubMed.
- Methods for isolation, purification and structural elucidation of bioactive secondary metabolites
- What is the mechanism of 5-Methoxypsoralen?.
- Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences.
- Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.
- The MS/MS spectra and proposed fragmentation for psoralen in positive ion mode.
- MS spectrum of peak of psoralen (m/z187). The fragmentation process of...
- Glucuronidation and Sulfon
- Methods for isolation, purification and structural elucidation of bioactive secondary metabolites
- Identification of psoriasis vulgaris biomarkers in human plasma by non-targeted metabolomics based on UPLC-Q-TOF. Unknown Source.
- Metabolite Extraction
- Tandem mass spectrometry. Wikipedia.
- What is 5-Methoxypsoralen used for?.
- Tandem Mass Spectrometry (MS/MS).
- Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences. PMC.
- Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks.
- Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences.
- Sulfation and glucuronidation of phenols: implic
- Application of Mass Spectrometry for Metabolite Identification.
- Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjug
- Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery. PMC.
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics. SciSpace.
- MetabFlow: a comprehensive metabolic map for exogenous n
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What is 5-Methoxypsoralen used for? [synapse.patsnap.com]
- 3. Inhibitory Effect of Natural Furanocoumarins on Human Microsomal Cytochrome P450 3A Activity [jstage.jst.go.jp]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolism of the anti-psoriatic agent 5-methoxypsoralen in humans: comparison with rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Untargeted metabolomics using liquid chromatography coupled with mass spectrometry for rapid discovery of metabolite biomarkers to reveal therapeutic effects of Psoralea corylifolia seeds against osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. jocpr.com [jocpr.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 20. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 21. technologynetworks.com [technologynetworks.com]
- 22. Techniques and Tools for Targeted Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 23. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 24. europeanreview.org [europeanreview.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Emerging new strategies for successful metabolite identification in metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. acdlabs.com [acdlabs.com]
- 29. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 30. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
